Cas no 154445-07-5 (2-Naphthacenecarboxamide,4,7-bis(dimethylamino)-N-[(dimethylamino)acetyl]-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy-1,11-dioxo-,(4S,4aS,5aR,12aS)- (9CI))

2-Naphthacenecarboxamide,4,7-bis(dimethylamino)-N-[(dimethylamino)acetyl]-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy-1,11-dioxo-,(4S,4aS,5aR,12aS)- (9CI) structure
154445-07-5 structure
Product name:2-Naphthacenecarboxamide,4,7-bis(dimethylamino)-N-[(dimethylamino)acetyl]-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy-1,11-dioxo-,(4S,4aS,5aR,12aS)- (9CI)
CAS No:154445-07-5
MF:C27H34N4O8
MW:542.58086
CID:166505
PubChem ID:54684323

2-Naphthacenecarboxamide,4,7-bis(dimethylamino)-N-[(dimethylamino)acetyl]-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy-1,11-dioxo-,(4S,4aS,5aR,12aS)- (9CI) Chemical and Physical Properties

Names and Identifiers

    • 2-Naphthacenecarboxamide,4,7-bis(dimethylamino)-N-[(dimethylamino)acetyl]-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy-1,11-dioxo-,(4S,4aS,5aR,12aS)- (9CI)
    • (4S,4aS,5aR,12aR)-4,7-bis(dimethylamino)-N-[2-(dimethylamino)acetyl]-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide
    • 2-Naphthacenecarboxamide,4,7-bis(dimethylamino)-N-[(dimethylamino)acetyl]-1,4,4a,5,5a,6,11,12a...
    • 2-Naphthacenecarboxamide,4,7-bis(dimethylamino)-N-[(dimethylamino)acetyl]-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahyd
    • 2-Naphthacenecarboxamide, 4,7-bis(dimethylamino)-N-((dimethylamino)acetyl)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy-1,11-dioxo-, (4S-(4alpha,4aalpha,5aalpha,12aalpha))-
    • CL 329998
    • N,N-Dimethylglycylamidominocycline
    • N-[(E)-[(4S,4aS,5aR,12aS)-4,7-bis(dimethylamino)-10,11,12a-trihydroxy-1,3,12-trioxo-3,4,4a,5,5a,6,12,12a-octahydrotetracen-2(1H)-ylidene](hydroxy)methyl]-N~2~,N~2~-dimethylglycinamide
    • 154445-07-5
    • CL-329,998
    • Inchi: InChI=1S/C27H34N4O8/c1-29(2)11-17(33)28-26(38)20-23(35)21(31(5)6)14-10-12-9-13-15(30(3)4)7-8-16(32)19(13)22(34)18(12)24(36)27(14,39)25(20)37/h7-8,12,14,21,32,34,37,39H,9-11H2,1-6H3,(H,28,33,38)/t12-,14-,21-,27-/m0/s1
    • InChI Key: XEQNXUPAPCDWFW-DALPMJHXSA-N
    • SMILES: CN(CC(NC(C1C(=O)[C@@H](N(C)C)[C@@H]2C[C@@H]3CC4=C(C=CC(O)=C4C(O)=C3C(=O)[C@]2(O)C=1O)N(C)C)=O)=O)C

Computed Properties

  • Exact Mass: 542.237664
  • Monoisotopic Mass: 542.237664
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 11
  • Heavy Atom Count: 39
  • Rotatable Bond Count: 5
  • Complexity: 1140
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 171

Experimental Properties

  • Density: 1.48
  • Boiling Point: 747.6°C at 760 mmHg
  • Flash Point: 406°C
  • Refractive Index: 1.682

2-Naphthacenecarboxamide,4,7-bis(dimethylamino)-N-[(dimethylamino)acetyl]-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy-1,11-dioxo-,(4S,4aS,5aR,12aS)- (9CI) Related Literature

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd